Propylidenephthalide
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Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) 0VB6659N9S is known as 3-propylidenephthalide. This compound is a derivative of phthalide, characterized by its molecular formula C11H10O2. It is a colorless to pale yellow liquid with a distinct odor and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-propylidenephthalide can be synthesized through several methods. One common synthetic route involves the condensation of phthalic anhydride with propionaldehyde in the presence of a base, followed by cyclization to form the phthalide ring. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-propylidenephthalide may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the process. Purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-propylidenephthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into phthalide or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Phthalide and other reduced forms.
Substitution: Halogenated derivatives of 3-propylidenephthalide.
Scientific Research Applications
3-propylidenephthalide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.
Mechanism of Action
The mechanism of action of 3-propylidenephthalide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s ability to inhibit certain enzymes and receptors makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phthalide: A structurally related compound with similar chemical properties.
3-methylphthalide: Another derivative of phthalide with a methyl group instead of a propylidene group.
3-ethylphthalide: Similar to 3-propylidenephthalide but with an ethyl group.
Uniqueness
3-propylidenephthalide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
56014-72-3 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3E)-3-propylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |
InChI Key |
NGSZDVVHIGAMOJ-BJMVGYQFSA-N |
Isomeric SMILES |
CC/C=C/1\C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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